![molecular formula C21H22N4O2Si B13885784 Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with pyridinyl groups and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
科学的研究の応用
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
類似化合物との比較
Similar Compounds
Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate: A similar compound with a triazole ring instead of a pyrazole ring.
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: Another related compound with an amino group substitution.
Uniqueness
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the trimethylsilylethynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C21H22N4O2Si |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H22N4O2Si/c1-5-27-21(26)19-13-20(25(24-19)17-7-6-11-22-15-17)18-9-8-16(14-23-18)10-12-28(2,3)4/h6-9,11,13-15H,5H2,1-4H3 |
InChIキー |
DRVFAXYBGMLILC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C(=C1)C2=NC=C(C=C2)C#C[Si](C)(C)C)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


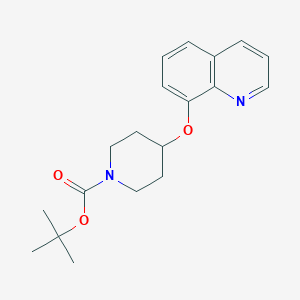
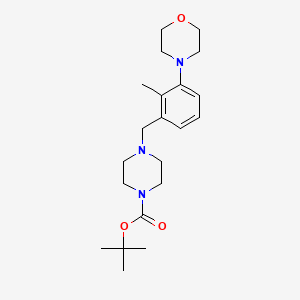
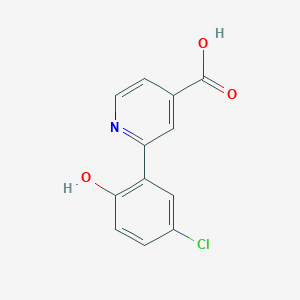


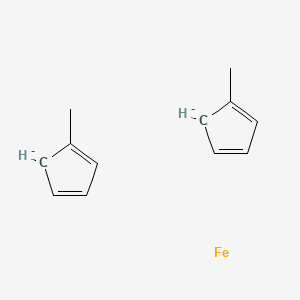
![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)
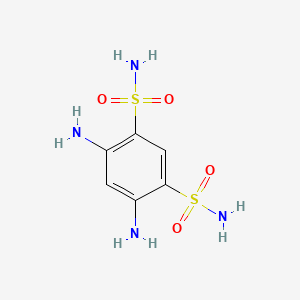
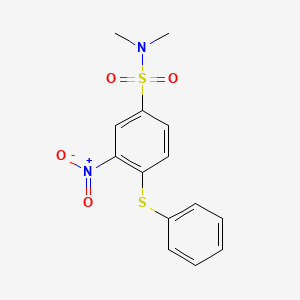
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13885773.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
![3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13885790.png)
